molecular formula C16H9BrS B1642836 5-Bromobenzo[b]naphtho[1,2-d]thiophene CAS No. 189097-35-6

5-Bromobenzo[b]naphtho[1,2-d]thiophene

Cat. No.: B1642836
CAS No.: 189097-35-6
M. Wt: 313.2 g/mol
InChI Key: QVRGGAUEEZOTCD-UHFFFAOYSA-N
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Description

5-Bromonaphtho2,1-bbenzothiole is a chemical compound with the molecular formula C16H9BrS and a molecular weight of 313.21 g/mol . It is known for its unique structure, which includes a bromine atom attached to a naphtho2,1-bbenzothiole framework. This compound has been studied for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromonaphtho2,1-bbenzothiole typically involves the bromination of naphtho2,1-bbenzothiole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of 5-Bromonaphtho2,1-bbenzothiole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromonaphtho2,1-bbenzothiole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromonaphtho2,1-bbenzothiole has been studied for its applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromonaphtho2,1-bbenzothiole involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromonaphtho2,1-bbenzothiole can be compared with other similar compounds, such as:

The uniqueness of 5-Bromonaphtho2,1-bbenzothiole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromonaphtho[2,1-b][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrS/c17-13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)18-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRGGAUEEZOTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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